molecular formula C8H13NO2 B576691 4-Ethyl-3-propylisoxazol-5(4H)-one CAS No. 14668-70-3

4-Ethyl-3-propylisoxazol-5(4H)-one

Cat. No.: B576691
CAS No.: 14668-70-3
M. Wt: 155.197
InChI Key: IBQCUXACMDWHFK-UHFFFAOYSA-N
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Description

4-Ethyl-3-propylisoxazol-5(4H)-one is a chemical reagent intended for research applications and is strictly labeled "For Research Use Only." It is not approved for use in humans, animals, or as a diagnostic agent. This compound belongs to the class of 3,4-disubstituted isoxazol-5(4H)-ones, which are five-membered heterocyclic rings containing nitrogen and oxygen. Compounds within this structural class are of significant interest in medicinal and organic chemistry due to their wide spectrum of reported biological activities. Although the specific profile of this compound is under investigation, closely related structural analogs have demonstrated substantial potential in pharmaceutical research. For instance, isoxazole derivatives are frequently investigated as enzyme inhibitors. One study highlighted that a 3-propyl-substituted isoxazol-5(4H)-one derivative showed promising inhibitory activity against the carbonic anhydrase (CA) enzyme, which is a recognized target for conditions like glaucoma and certain cancers . Furthermore, the isoxazole core is a privileged scaffold in drug discovery, found in marketed drugs across various therapeutic areas, including as antibacterial, anticonvulsant, anti-inflammatory, and anticancer agents . From a synthetic chemistry perspective, derivatives like this are often efficiently constructed via one-pot, multi-component reactions, which align with green chemistry principles by using water as a solvent and generating minimal waste . Researchers value these compounds not only for their potential bioactivity but also as versatile building blocks for the synthesis of more complex functionalized molecules . As such, this compound represents a valuable compound for researchers exploring new chemical entities in areas such as enzyme inhibition, anticancer agent development, and the synthesis of novel heterocyclic systems.

Properties

CAS No.

14668-70-3

Molecular Formula

C8H13NO2

Molecular Weight

155.197

IUPAC Name

4-ethyl-3-propyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C8H13NO2/c1-3-5-7-6(4-2)8(10)11-9-7/h6H,3-5H2,1-2H3

InChI Key

IBQCUXACMDWHFK-UHFFFAOYSA-N

SMILES

CCCC1=NOC(=O)C1CC

Synonyms

2-Isoxazolin-5-one,4-ethyl-3-propyl-(8CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : While 4-arylidene derivatives dominate the literature due to their ease of synthesis and pharmacological relevance , alkyl-substituted variants (e.g., 4-ethyl-3-propyl) remain underexplored.

Key Observations :

  • Activity Gaps: The lack of direct bioactivity data for 4-Ethyl-3-propylisoxazol-5(4H)-one highlights a research gap.
  • Mechanistic Insights : Arylidene derivatives often exhibit bioactivity via Michael addition or radical scavenging mechanisms , whereas alkyl-substituted analogs may interact differently with biological targets due to reduced electron-withdrawing effects.
Physicochemical Properties
  • Lipophilicity : Alkyl substituents (ethyl, propyl) increase logP values compared to arylidene derivatives, impacting solubility and pharmacokinetics.
  • Thermal Stability : 3-Methyl-4-arylidene derivatives show melting points of 160–220°C , whereas alkyl-substituted analogs may exhibit lower melting points due to reduced crystallinity.

Preparation Methods

Base-Catalyzed Cyclocondensation

The isoxazole ring is commonly synthesized via cyclocondensation of 1,3-diketones with hydroxylamine derivatives. For example, ethyl chloro(hydroximino)acetate reacts with diketones under basic conditions to form substituted isoxazoles. In a representative procedure, sodium ethoxide in ethanol facilitates the reaction between 1-phenylhexan-1,3-dione and ethyl chloro(hydroximino)acetate, yielding ethyl-4-benzoyl-5-propylisoxazole-3-carboxylate (57% yield). Adapting this method, substituting the diketone with ethyl propyl diketone could theoretically produce 4-ethyl-3-propylisoxazol-5(4H)-one.

Reaction Conditions:

  • Solvent: Anhydrous ethanol

  • Base: Sodium ethoxide

  • Temperature: 25–10°C (cooled)

  • Work-up: Neutralization with HCl, extraction with dichloromethane

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods for synthesizing this compound, extrapolated from analogous procedures:

Method Starting Materials Conditions Yield Advantages
CyclocondensationEthyl propyl diketone, hydroxylamine derivativeNaOEt, EtOH, 25°C~55%One-pot, minimal purification
Sequential AlkylationNH-containing isoxazole, EtBr, PrBrK₂CO₃, DMF, 110°C~75%Regioselective substitution
Oxidative FunctionalizationIsoxazole intermediateCAN/HNO₃, AcOH, 55°C~65%Enables late-stage diversification

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethyl-3-propylisoxazol-5(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A robust approach involves adapting protocols for structurally analogous isoxazol-5(4H)-ones. For example, (Z)-4-arylmethylene derivatives are synthesized via condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and aryl aldehydes in the presence of citric acid, achieving 70–90% yields over 5–24 hours . Optimization can employ factorial design to test variables (e.g., temperature, catalyst concentration, solvent polarity). For instance, varying molar ratios of reactants and reaction time systematically, followed by ANOVA analysis, can identify critical parameters .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • 1H-NMR : To confirm substituent positions and stereochemistry (e.g., distinguishing (Z)- and (E)-isomers via coupling constants) .
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
  • Melting Point Analysis : Cross-referencing with literature values (e.g., deviations >2°C suggest impurities) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

Q. What are the key considerations for ensuring compound stability during storage and handling?

  • Methodological Answer : Stability studies for similar heterocycles recommend:

  • Storage : In inert atmospheres (argon) at –20°C to prevent oxidation or hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .
  • Light Sensitivity : Amber glass vials to avoid photodegradation .
  • Handling : Use gloveboxes for air-sensitive steps, validated by periodic purity checks via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer : Contradictions (e.g., NMR vs. IR data) require:

  • Multi-Technique Validation : X-ray crystallography to unambiguously confirm stereochemistry .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
  • Replication : Independent synthesis in multiple labs to rule out procedural artifacts .

Q. What advanced computational methods are applicable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD) : Study solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents) .
  • Docking Studies : For biological applications, predict binding affinities to enzyme active sites (e.g., cytochrome P450) .

Q. How can factorial design be implemented to investigate the simultaneous effects of multiple variables in the synthesis of this compound?

  • Methodological Answer :

  • Design : Use a 2³ factorial design to test temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (ethanol vs. DMF) .
  • Response Variables : Yield, purity (HPLC), and reaction time.
  • Analysis : Pareto charts to identify significant factors (e.g., temperature contributes 60% to yield variance) .
  • Validation : Confirm optimal conditions via central composite design (CCD) .

Q. What strategies are recommended for analyzing the environmental impact of byproducts generated during synthesis?

  • Methodological Answer :

  • Life Cycle Assessment (LCA) : Quantify waste streams (e.g., solvent recovery efficiency) .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy .
  • Toxicity Screening : Use in silico tools (e.g., TEST software) to predict ecotoxicity of byproducts .

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